Home > Products > Screening Compounds P143181 > MBC-11 (trisodium)
MBC-11 (trisodium) -

MBC-11 (trisodium)

Catalog Number: EVT-10947259
CAS Number:
Molecular Formula: C11H17N3Na3O14P3
Molecular Weight: 577.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

MBC-11 (trisodium) is a synthetic compound formed through the covalent bonding of hydroxyethylidene diphosphonic acid and cytarabine. This compound is classified as a bisphosphonate derivative, which plays a significant role in biological and medicinal applications, particularly in the context of bone metabolism and cancer treatment.

Source

MBC-11 is synthesized in a controlled aqueous environment where the pH is carefully managed to stabilize both hydroxyethylidene diphosphonic acid and cytarabine during the reaction process. The synthesis typically involves activating the phosphonate group of hydroxyethylidene diphosphonic acid, allowing it to react with the hydroxyl group of cytarabine, resulting in a stable ester linkage.

Classification

MBC-11 falls under the category of bisphosphonates, which are compounds characterized by two phosphonate groups. These compounds are widely studied for their ability to inhibit bone resorption and are often utilized in medical treatments for conditions such as osteoporosis and tumor-induced bone disease.

Synthesis Analysis

Methods

The synthesis of MBC-11 (trisodium) involves several key steps:

  1. Activation of Hydroxyethylidene Diphosphonic Acid: The phosphonate group is activated to enhance its reactivity.
  2. Reaction with Cytarabine: The activated phosphonate reacts with the hydroxyl group of cytarabine, forming an ester bond.
  3. Controlled Conditions: The reaction is conducted under controlled pH and temperature conditions to ensure stability and yield.

Technical Details

The industrial production of MBC-11 follows similar methodologies but on a larger scale, employing high-purity reagents and stringent quality control measures to ensure consistency and purity. The final product is typically obtained in solid form and must be stored under specific conditions to maintain its stability.

Molecular Structure Analysis

Structure

MBC-11 has a molecular formula of C11H20N3NaO14P3C_{11}H_{20}N_{3}NaO_{14}P_{3} with a molecular weight of approximately 534.20 g/mol. The structural representation includes multiple functional groups, notably the phosphonate groups that are characteristic of bisphosphonates.

Data

  • InChI: InChI=1S/C11H20N3O14P3.Na/c1-11(18,29(19,20)21)30(22,23)28-31(24,25)26-4-5-7(15)8(16)9(27-5)14-3-2-6(12)13-10(14)17;/h2-3,5,7-9,15-16,18H,4H2,1H3,(H,22,23)(H,24,25)(H2,12,13,17)(H2,19,20,21);/t5-,7-,8+,9-,11?;/m1./s1
  • InChI Key: MMTNYCOGGHXEIF-UIRRGPDLSA-N
Chemical Reactions Analysis

Reactions

MBC-11 (trisodium) can undergo several chemical reactions:

  1. Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions.
  2. Oxidation and Reduction: The compound participates in oxidation-reduction reactions involving its phosphonate and hydroxyl groups.
  3. Substitution Reactions: The phosphonate group can engage in substitution reactions with various nucleophiles.

Technical Details

Common reagents for these reactions include:

  • Hydrolysis: Acidic or basic aqueous solutions.
  • Oxidation: Agents like hydrogen peroxide.
  • Reduction: Reducing agents such as sodium borohydride.
  • Substitution: Nucleophiles like amines or thiols can interact with the phosphonate group.
Mechanism of Action

The mechanism by which MBC-11 exerts its effects involves its interaction with biological molecules related to bone metabolism. By inhibiting osteoclast activity, MBC-11 reduces bone resorption and may contribute to maintaining bone density in conditions such as osteoporosis or cancer-related bone loss.

Process Data

The compound's action mechanism primarily revolves around its ability to bind to hydroxyapatite in bone tissue, thereby influencing osteoclast function and promoting apoptosis in these cells.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Highly soluble in water due to its ionic nature.

Chemical Properties

MBC-11 exhibits properties typical of bisphosphonates:

  • Stability: Stable under physiological conditions but sensitive to hydrolysis.
  • Reactivity: Engages in various chemical reactions including hydrolysis and substitution.

Relevant data indicate that MBC-11 maintains stability over a range of pH levels but may degrade under extreme conditions.

Applications

MBC-11 (trisodium) has diverse applications across several scientific fields:

  1. Chemistry: Used as a model compound for studying bisphosphonate interactions with biological molecules.
  2. Biology: Investigated for its role in modulating bone metabolism and inhibiting bone resorption.
  3. Medicine: Explored as a potential therapeutic agent for treating tumor-induced bone diseases and other bone-related disorders.
  4. Industry: Employed in developing bone-targeting drug delivery systems and serves as a reference compound in pharmaceutical research.
Rationale for Development of Bone-Targeted Conjugates in Oncology

Limitations of Conventional Chemotherapeutics in Skeletal Metastases

The treatment of bone metastases presents unique pharmacological challenges due to the compartmentalized nature of the skeletal system and the physicochemical barriers that limit drug penetration. Conventional chemotherapeutics exhibit suboptimal biodistribution, with less than 0.1% of systemically administered doses reaching bony lesions in vivo. This inefficient targeting necessitates higher dosing regimens, escalating the risk of off-tissue toxicity in hematopoietic and epithelial tissues. The bone-tumor microenvironment further complicates drug efficacy through hypoxia-induced chemoresistance, upregulated efflux transporters in cancer cells, and protective interactions between tumor cells and bone stromal components.

Table 1: Pharmacokinetic Limitations of Conventional Chemotherapeutics in Bone Metastases

ParameterConventional ChemotherapyIdeal Bone-Targeted Agent
Bone Biodistribution< 0.1% of administered dose> 10-fold increased local concentration
Tumor PenetrationLimited by physiological bone-blood barrierSelective uptake via mineral affinity
Therapeutic IndexNarrow (systemic toxicity)Wide (localized drug release)
Exposure DurationTransient (hours)Sustained (days-weeks via mineral binding)

Additionally, the dynamic bone remodeling process in metastatic lesions creates a constantly evolving pharmacological sanctuary. Osteoclast-mediated resorption releases growth factors that stimulate tumor proliferation while simultaneously clearing anticancer agents from the lesion site. This vicious cycle of "vicious resorption-tumor growth coupling" renders conventional chemotherapy pharmacodynamically inadequate against established skeletal metastases.

Bisphosphonate-Mediated Bone Tropism as a Therapeutic Strategy

Bisphosphonates exhibit high-affinity molecular recognition of hydroxyapatite (Ca₁₀(PO₄)₆(OH)₂), the principal mineral component of bone. This affinity arises from the chelation mechanism wherein the phosphonate groups coordinate calcium ions within the hydroxyapatite lattice. Etidronate, the bisphosphonate component of MBC-11 trisodium, demonstrates a binding constant (Kd ≈ 10⁻⁶ M) that enables selective accumulation at sites of active bone remodeling, where hydroxyapatite exposure is maximal. This property facilitates preferential drug localization in metastatic lesions, which typically exhibit 5- to 10-fold higher remodeling rates than adjacent healthy bone.

The molecular design of MBC-11 trisodium exploits this tropism through a hydrolyzable covalent linkage between etidronate and the antimetabolite cytarabine (1-β-D-arabinofuranosylcytosine). This architecture enables:

  • Circulatory stability maintaining conjugate integrity during systemic transit
  • Selective mineral adsorption at bone surfaces via etidronate-calcium coordination
  • Controlled drug liberation through enzymatic and chemical hydrolysis within the acidic resorption lacunae

Table 2: Preclinical Efficacy of Bisphosphonate-Antimetabolite Conjugates

Model SystemInterventionKey Efficacy OutcomesReference
4T1/luc breast cancer (murine)MBC-11 (0.04 μg/day)40% bone metastasis incidence vs 90% in controls [2]
KAS-6/1 multiple myeloma (murine)MBC-11 (4.0 μg/day)16% increase in femur BMD; 95-day mean survival [2]
Canine osteosarcomaMBC-11 analogueSignificant reduction in bone resorption biomarkers [1]

Antimetabolite Integration for Tumor Microenvironment Modulation

Cytarabine (ara-C) was selected as the cytotoxic component of MBC-11 trisodium due to its mechanistic compatibility with the bone metastatic niche. As a deoxycytidine analogue, cytarabine undergoes intracellular phosphorylation to form ara-CTP, which competitively inhibits DNA polymerase α and incorporates into elongating DNA strands, inducing S-phase arrest. This mechanism exhibits particular efficacy against metabolically active tumor cells populating the bone marrow space.

The conjugate's hydrolysis profile ensures temporal alignment with the bone remodeling cycle:

  • Hydrolysis half-life: Approximately 26–33 hours at physiological pH and temperature
  • Primary cleavage products: Bioactive cytarabine-5'-monophosphate and etidronate
  • Site-specific activation: Acidic pH (≈4.5) within osteoclast resorption lacunae accelerates hydrolysis

This dual-component release achieves concerted pharmacodynamic effects:

  • Antiproliferative action: Cytarabine metabolites disrupt DNA synthesis in rapidly dividing tumor cells
  • Antiresorptive modulation: Etidronate inhibits osteoclast differentiation via disruption of the mevalonate pathway
  • Microenvironment disruption: Reduced TGF-β and IGF-1 release from bone matrix diminishes tumor proliferative signaling

Clinical evidence from phase I studies demonstrates this mechanistic synergy. Metabolic imaging (¹⁸F-FDG-PET/CT) revealed significant reductions in standardized uptake values (SUVₘₐₓ) across 52% of bone lesions (110/211 lesions showing >25% SUV reduction) following MBC-11 trisodium treatment. Concurrently, persistent decrements in the osteoclast activity marker TRAP5b were observed in 80% of patients with baseline elevations (4/5 patients), confirming the conjugate's dual antineoplastic and bone-modifying activity. These findings validate the targeted pharmacodelivery strategy underlying MBC-11 trisodium's molecular design [1] [5].

Properties

Product Name

MBC-11 (trisodium)

IUPAC Name

trisodium;[[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-(1-hydroxy-1-phosphonatoethyl)phosphinate

Molecular Formula

C11H17N3Na3O14P3

Molecular Weight

577.15 g/mol

InChI

InChI=1S/C11H20N3O14P3.3Na/c1-11(18,29(19,20)21)30(22,23)28-31(24,25)26-4-5-7(15)8(16)9(27-5)14-3-2-6(12)13-10(14)17;;;/h2-3,5,7-9,15-16,18H,4H2,1H3,(H,22,23)(H,24,25)(H2,12,13,17)(H2,19,20,21);;;/q;3*+1/p-3/t5-,7-,8+,9-,11?;;;/m1.../s1

InChI Key

UBUXPYGNRUBKPD-XVIIANRVSA-K

Canonical SMILES

CC(O)(P(=O)([O-])[O-])P(=O)([O-])OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O.[Na+].[Na+].[Na+]

Isomeric SMILES

CC(O)(P(=O)([O-])[O-])P(=O)([O-])OP(=O)(O)OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O.[Na+].[Na+].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.